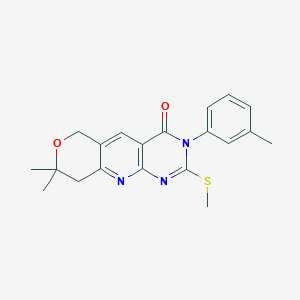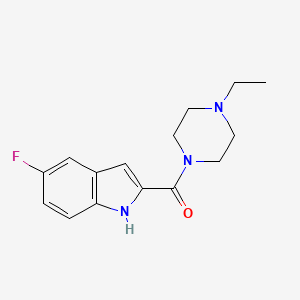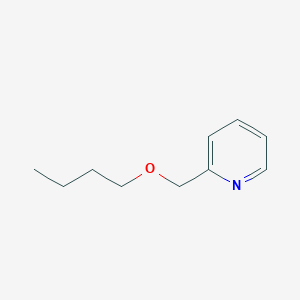![molecular formula C14H14INO B14152844 2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide CAS No. 28673-01-0](/img/structure/B14152844.png)
2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C14H14INO. . This compound is characterized by the presence of a pyridinium ion substituted with a hydroxyphenyl group and an ethenyl linkage, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide typically involves the reaction of 3-hydroxybenzaldehyde with 1-methylpyridinium iodide under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the hydroxyphenyl and pyridinium moieties .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ethenyl linkage can be reduced to form ethyl derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyridinium ion can engage in electrostatic interactions with negatively charged biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-2-(3,4-Dihydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide
- 2-[(E)-2-(4-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide
Uniqueness
2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide is unique due to the specific positioning of the hydroxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Eigenschaften
CAS-Nummer |
28673-01-0 |
|---|---|
Molekularformel |
C14H14INO |
Molekulargewicht |
339.17 g/mol |
IUPAC-Name |
3-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide |
InChI |
InChI=1S/C14H13NO.HI/c1-15-10-3-2-6-13(15)9-8-12-5-4-7-14(16)11-12;/h2-11H,1H3;1H/b9-8+; |
InChI-Schlüssel |
GMAJSHGCHVHKLV-HRNDJLQDSA-N |
Isomerische SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC(=CC=C2)O.[I-] |
Kanonische SMILES |
C[N+]1=CC=CC=C1C=CC2=CC(=CC=C2)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14152764.png)
![2-[(4-methylphenyl)amino]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B14152770.png)
![N-[3-(3,3-dimethyloxan-4-yl)-3-phenylpropyl]-3-(furan-2-yl)-3-(4-methylphenyl)propanamide](/img/structure/B14152775.png)
![5-[2-(4-butoxyphenyl)quinolin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14152777.png)
![4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid](/img/structure/B14152780.png)
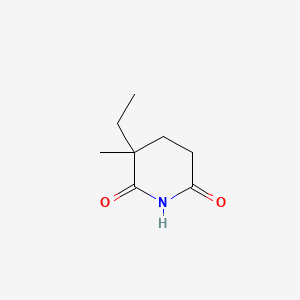
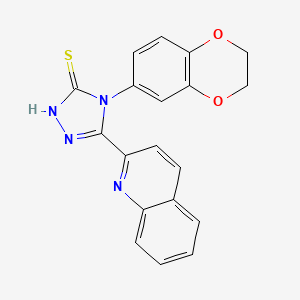
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14152806.png)
![Thieno[3,2-b]pyridine-5-carbonitrile](/img/structure/B14152816.png)
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14152825.png)
![2-Methyl-3,3-bis(methylsulfanyl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14152829.png)
